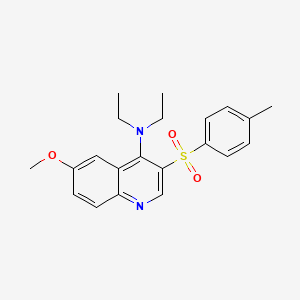

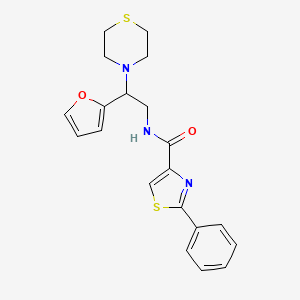

N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine” is a complex organic compound that contains several functional groups. It has a quinoline core, which is a nitrogenous heterocyclic compound . Quinoline derivatives have been used since ancient times and are known for their various biological activities .

Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including nucleophilic and electrophilic substitution reactions . The presence of various functional groups in “N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine” would likely provide multiple sites for such reactions.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine and related compounds have been explored for their anticancer properties. For instance, compounds derived from quinoline, similar in structure to N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine, have shown potent apoptosis-inducing capabilities, making them viable candidates for anticancer drug development. These compounds demonstrate significant efficacy in inducing cell death in cancerous cells, highlighting their potential in cancer treatment strategies. Such compounds also exhibit excellent blood-brain barrier penetration, further amplifying their therapeutic potential in treating brain-related malignancies (Sirisoma et al., 2009).

Chemical Synthesis and Modification

The compound and its derivatives serve as crucial intermediates in the synthesis of various chemical entities, including those with potential biological activities. Research has demonstrated efficient methods for entering 2-substituted tetrahydroquinoline systems, showcasing the versatility of quinoline derivatives in chemical synthesis and the creation of compounds with varied biological activities (Ueda et al., 2010). This synthetic utility is pivotal in developing new drugs and understanding biological mechanisms.

Fluorescence and Labeling Applications

Quinoline derivatives exhibit strong fluorescence properties, making them suitable for use as fluorescent labeling reagents. This characteristic is particularly beneficial in biomedical analysis, where fluorescence-based techniques are employed for the detection and quantification of biological molecules. For instance, a novel fluorophore with strong fluorescence in a wide pH range of aqueous media has been identified, emphasizing the role of quinoline derivatives in enhancing the capabilities of fluorescence-based detection methods (Hirano et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of the compound N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Eigenschaften

IUPAC Name |

N,N-diethyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-5-23(6-2)21-18-13-16(26-4)9-12-19(18)22-14-20(21)27(24,25)17-10-7-15(3)8-11-17/h7-14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJQFOBIKVWEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B2740309.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2740311.png)

![N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2740314.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740322.png)

![3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2740323.png)

![(Z)-methyl 2-(1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2740324.png)